4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide
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Overview
Description
4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a piperazine ring
Scientific Research Applications
4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The biological activity of this compound would likely be influenced by its ability to interact with biological targets through the benzimidazole ring, the piperazine ring, and the carboxamide group. Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer activities .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of the Piperazine Ring: The benzimidazole core is then reacted with a piperazine derivative, often through nucleophilic substitution reactions.
Introduction of the Carboxamide Group: The final step involves the formation of the carboxamide linkage, typically through the reaction of the piperazine derivative with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities, while reduction could lead to the formation of more saturated compounds.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and omeprazole share the benzimidazole core and have similar biological activities.
Piperazine Derivatives: Compounds such as piperazine citrate and piperazine phosphate are structurally related and used in various therapeutic applications.
Uniqueness
4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylmethyl)-N-[(3,4-dimethoxyphenyl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-29-19-8-7-16(13-20(19)30-2)14-23-22(28)27-11-9-26(10-12-27)15-21-24-17-5-3-4-6-18(17)25-21/h3-8,13H,9-12,14-15H2,1-2H3,(H,23,28)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQCWAPNZITKCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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